molecular formula C14H18BNO3 B1289617 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole CAS No. 845872-30-2

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No. B1289617
CAS RN: 845872-30-2
M. Wt: 259.11 g/mol
InChI Key: BPSCJKYJEQQDQN-UHFFFAOYSA-N
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Description

The compound "2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole" is not directly mentioned in the provided papers. However, the papers discuss various benzo[d]oxazole derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Benzo[d]oxazoles are heterocyclic compounds that have been explored for their potential biological activities, including antibacterial, antifungal, and antiproliferative effects against cancer cell lines .

Synthesis Analysis

The synthesis of benzo[d]oxazole derivatives often involves cyclization reactions. For instance, 2-aryl 5-hydroxy benzo[d]oxazoles were synthesized using a one-pot method that involves CN formation followed by CO cyclization . Although the specific synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of benzo[d]oxazole derivatives can be confirmed using techniques such as single crystal X-ray diffraction . This technique allows for the unambiguous determination of the molecular geometry and conformation of the compounds.

Chemical Reactions Analysis

Benzo[d]oxazoles can undergo various chemical reactions, including nucleophilic ring-opening and subsequent cyclization as seen in the synthesis of 2-phenyl-4,5-functionalized oxazoles . The reactivity of the benzo[d]oxazole ring can be exploited to introduce different functional groups, which can lead to a diverse array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]oxazole derivatives are influenced by their molecular structure. For example, the introduction of a tetramethyl-1,3,2-dioxaborolan-2-yl group could affect the compound's solubility, stability, and reactivity. The presence of this boron-containing group might also make the compound suitable for use in Suzuki-Miyaura cross-coupling reactions, which are commonly used in the synthesis of biaryl compounds .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as organic synthesis, drug design, and material science .

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-9-16-11-8-10(6-7-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSCJKYJEQQDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593915
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

CAS RN

845872-30-2
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbenzooxazole-5-boronic acid, pinacol ester
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